Hsd17B13-IN-48

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

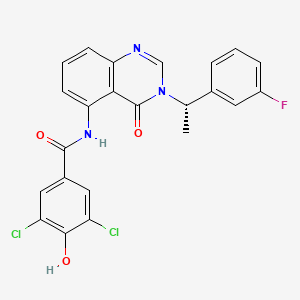

Molecular Formula |

C23H16Cl2FN3O3 |

|---|---|

Molecular Weight |

472.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[3-[(1S)-1-(3-fluorophenyl)ethyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C23H16Cl2FN3O3/c1-12(13-4-2-5-15(26)8-13)29-11-27-18-6-3-7-19(20(18)23(29)32)28-22(31)14-9-16(24)21(30)17(25)10-14/h2-12,30H,1H3,(H,28,31)/t12-/m0/s1 |

InChI Key |

NJKMJALOBLNOQC-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)N2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide on the Mechanism of Action of HSD17B13 Inhibitors

Executive Summary: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme that has emerged as a key therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases, providing a strong rationale for pharmacological inhibition. Small molecule inhibitors, such as HSD17B13-IN-48, are designed to mimic this protective effect by directly blocking the enzyme's catalytic activity. This guide provides an in-depth overview of the HSD17B13 signaling pathways, the mechanism of its inhibition, quantitative data for representative inhibitors, and detailed experimental protocols used for their characterization.

HSD17B13: A Genetically Validated Target for Chronic Liver Disease

HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is predominantly expressed in the liver and localizes to the surface of lipid droplets.[1][2][3] Its expression is significantly increased in the livers of patients with NAFLD.[3][4][5] Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, promoting the accumulation of triglycerides and contributing to steatosis.[1][6]

The most compelling evidence for its role in liver disease comes from human genetics. A splice variant (rs72613567) that leads to a loss of HSD17B13 function is associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1][2][7] This protective genetic association has catalyzed the development of small molecule inhibitors aimed at replicating this therapeutic benefit.

The Core Mechanism of HSD17B13

The precise biological function of HSD17B13 is an active area of investigation, with several interconnected pathways having been identified.

Upstream Regulation of HSD17B13 Expression

HSD17B13 expression in hepatocytes is controlled by key regulators of lipid metabolism. The liver X receptor-α (LXR-α), upon activation, induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][8] SREBP-1c, a master transcriptional regulator of lipogenesis, then binds to the promoter of the HSD17B13 gene to drive its expression.[1] The resulting HSD17B13 protein is targeted from the endoplasmic reticulum to the surface of lipid droplets.[1]

Enzymatic Activity and Downstream Pathophysiology

HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][2] This function is significant as hepatic retinoid metabolism is often dysregulated in NAFLD.[1] Beyond retinoids, HSD17B13 is also suggested to metabolize other lipids, including steroids and pro-inflammatory eicosanoids.[1][9]

Recent research has uncovered a novel pro-inflammatory mechanism mediated by HSD17B13.[10] In the livers of MASH patients, HSD17B13 can form liquid-liquid phase separation (LLPS) condensates around lipid droplets.[10] This phase separation enhances its enzymatic function, leading to increased biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator.[10] PAF then binds to its receptor (PAFR) on hepatocytes, activating the STAT3 signaling pathway.[10] This cascade promotes the expression of fibrinogen, which increases leukocyte adhesion and fuels liver inflammation.[10]

Mechanism of this compound and Other Small Molecule Inhibitors

While specific data for this compound is not publicly available, the mechanism of action is based on a class of compounds designed as direct, competitive inhibitors of the HSD17B13 enzyme.

These inhibitors bind to the enzyme's active site, preventing it from processing its natural substrates like retinol. This action is intended to phenocopy the protective effect observed in individuals with loss-of-function genetic variants, thereby reducing the downstream consequences of HSD17B13 activity, such as lipid accumulation and inflammation.

Quantitative Data on HSD17B13 Inhibition

Quantitative data from public sources on specific HSD17B13 inhibitors is limited. However, patent literature provides insight into the potency of compounds in development.

| Compound Class/Name | Assay Type | Potency (IC₅₀) | Source |

| Exemplified Compound | LC/MS-based estrone detection | ≤ 0.1 µM | Inipharm (WO 2022103960)[11] |

| BI-3231 | Not Specified | Potent and Selective | Reported in 2023[12] |

| INI-678 | Not Specified | Decreases fibrotic markers | Mentioned in review[1] |

Key Experimental Protocols

The characterization of HSD17B13 inhibitors involves a multi-tiered approach, from biochemical assays to cellular and in vivo models. The following are representative protocols for this process.

Protocol: In Vitro HSD17B13 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against HSD17B13.

-

Methodology (based on LC/MS assay[11]):

-

Reagents: Recombinant His-tagged human HSD17B13, substrate (e.g., estradiol or retinol), cofactor (NAD⁺), reaction buffer, test compound (e.g., this compound), and quenching solution.

-

Procedure: The test compound is serially diluted and incubated with the recombinant HSD17B13 enzyme in the reaction buffer.

-

The enzymatic reaction is initiated by adding the substrate and cofactor.

-

The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by adding a quenching solution (e.g., acetonitrile).

-

Analysis: The reaction mixture is analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS) to quantify the amount of product formed (e.g., estrone or retinaldehyde).

-

Calculation: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value is determined by fitting the data to a four-parameter dose-response curve.

-

Protocol: Cellular Lipid Accumulation Assay

This assay evaluates the inhibitor's effect on steatosis in a relevant cell model.

-

Objective: To assess if the inhibitor can reduce fatty acid-induced lipid droplet accumulation in hepatocytes.

-

Methodology:

-

Cell Culture: Plate human hepatocyte cell lines (e.g., Huh7 or HepG2) in multi-well plates.[4]

-

Induction of Steatosis: Treat cells with a mixture of fatty acids (e.g., 0.5 mM oleic acid) for 24 hours to induce lipid droplet formation.[4]

-

Inhibitor Treatment: Concurrently with the fatty acid treatment, add the HSD17B13 inhibitor at a range of concentrations.

-

Lipid Staining: After treatment, fix the cells and stain for neutral lipids using Oil Red O or BODIPY dye.

-

Analysis: Capture images using microscopy. Quantify the stained area or fluorescence intensity per cell using image analysis software to determine the extent of lipid accumulation. Alternatively, lyse cells and measure total triglyceride content using a colorimetric assay kit.

-

Protocol: In Vivo Efficacy Study in a NAFLD Mouse Model

This protocol assesses the therapeutic potential of an inhibitor in a preclinical animal model of NAFLD.

-

Objective: To determine if the inhibitor can ameliorate steatosis, inflammation, and fibrosis in vivo.

-

Methodology:

-

Animal Model: Use a standard NAFLD model, such as C57BL/6J mice fed a high-fat diet (HFD) for 12-16 weeks to induce obesity and steatosis.[6][13]

-

Treatment: Randomize mice into vehicle control and inhibitor treatment groups. Administer the HSD17B13 inhibitor daily via oral gavage for 4-8 weeks.

-

Monitoring: Monitor body weight and food intake throughout the study.

-

Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue.

-

Serum Analysis: Measure levels of ALT and AST as markers of liver injury.[4]

-

Histology: Fix liver sections and perform Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining to evaluate fibrosis. Score the histology based on the NAFLD Activity Score (NAS).

-

Gene Expression: Extract RNA from liver tissue and perform qRT-PCR to measure the expression of genes involved in lipogenesis (e.g., Srebf1), inflammation (e.g., Tnf, Ccl2), and fibrosis (e.g., Col1a1, Acta2).

-

-

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. HSD17B13 - Wikipedia [en.wikipedia.org]

- 13. biorxiv.org [biorxiv.org]

Hsd17B13-IN-48: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hsd17B13-IN-48, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This guide details the chemical structure, properties, and relevant experimental protocols associated with this compound and its closely related, well-characterized analog, BI-3231.

Chemical Structure and Properties

While specific data for a compound explicitly named "this compound" is not publicly available, it is highly probable that this designation refers to compound 48 described in a pivotal study published in the Journal of Medicinal Chemistry. This study also details the discovery and characterization of BI-3231 (compound 45), a potent and selective HSD17B13 inhibitor. Given their origin from the same chemical series, the properties of BI-3231 serve as a valuable reference for understanding this compound.

Below is the chemical structure of the closely related and well-characterized HSD17B13 inhibitor, BI-3231.

Caption: Chemical structure of BI-3231.

Table 1: Physicochemical Properties of BI-3231

| Property | Value |

| IUPAC Name | 1-[[5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]methyl]-3-ethyl-5-methyl-pyrimidine-2,4-dione[1] |

| Molecular Formula | C16H14F2N4O3S[1] |

| Molecular Weight | 380.37 g/mol [1] |

| CAS Number | 2894848-07-6[1] |

| SMILES | CCN1C(=O)C(=CN(C1=O)CC2=NN=C(S2)C3=C(C=C(C=C3F)F)O)C |

| InChI Key | XKDHFIPNTTUSIA-UHFFFAOYSA-N[1] |

Biological Activity and Potency

This compound belongs to a series of compounds demonstrating high potency against HSD17B13. The inhibitory activity of this series, including the well-characterized BI-3231, has been determined through various in vitro assays.

Table 2: In Vitro Potency of BI-3231

| Assay | Species | IC50 / Ki |

| HSD17B13 Enzymatic Assay (IC50) | Human | 1 nM[2] |

| HSD17B13 Enzymatic Assay (IC50) | Mouse | 14 nM[2] |

| HSD17B13 Cellular Assay | Human | Double-digit nanomolar range |

| HSD17B11 Selectivity (IC50) | Human | >10 µM[2] |

Experimental Protocols

The following sections outline the key experimental methodologies employed in the characterization of this compound and related inhibitors.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

The initial identification of the chemical series that includes this compound was achieved through a high-throughput screening campaign.

Caption: HTS and lead optimization workflow.

Protocol:

-

A diverse chemical library was screened against purified human HSD17B13 enzyme.

-

The assay utilized estradiol as a substrate in the presence of the cofactor NAD+.

-

Inhibition was measured by detecting the product of the enzymatic reaction.

-

Initial hits were confirmed and profiled for potency and selectivity in both enzymatic and cellular assays.

-

A lead optimization program was subsequently initiated to improve the pharmacological properties, leading to the synthesis of compounds like this compound and BI-3231.

HSD17B13 Enzymatic Inhibition Assay

The potency of the inhibitors was determined using a biochemical assay that measures the enzymatic activity of HSD17B13.

Protocol:

-

The assay is performed using purified recombinant human or mouse HSD17B13.

-

The reaction mixture includes the enzyme, the substrate (e.g., estradiol or leukotriene B4), and the cofactor NAD+.

-

The inhibitor, at varying concentrations, is added to the reaction mixture.

-

The enzymatic reaction is allowed to proceed for a defined period.

-

The formation of the product (e.g., estrone) or the consumption of the cofactor is quantified to determine the level of inhibition.

-

IC50 values are calculated from the dose-response curves.

Cellular HSD17B13 Inhibition Assay

To assess the activity of the inhibitors in a more physiologically relevant context, a cell-based assay is employed.

Protocol:

-

A human cell line endogenously or exogenously expressing HSD17B13 is used.

-

The cells are treated with the inhibitor at various concentrations.

-

A suitable substrate for HSD17B13 is added to the cell culture medium.

-

After an incubation period, the level of the product in the cell lysate or supernatant is measured.

-

The reduction in product formation in the presence of the inhibitor is used to determine the cellular IC50.

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is involved in hepatic lipid and retinol metabolism. Its inhibition is thought to be protective against liver damage. Loss-of-function variants of HSD17B13 are associated with a reduced risk of developing NASH and other chronic liver diseases. The enzyme is known to be upregulated in the livers of patients with non-alcoholic fatty liver disease (NAFLD).

The signaling pathways involving HSD17B13 are complex and not fully elucidated. However, studies suggest its involvement in pathways related to inflammation and lipid metabolism, such as the NF-κB and MAPK signaling pathways.

Caption: HSD17B13 in the context of liver pathophysiology.

The mode of inhibition for the chemical class of this compound and BI-3231 has been shown to be uncompetitive with respect to the cofactor NAD+. This suggests that the inhibitor binds to the enzyme-NAD+ complex.

Conclusion

This compound, as part of a novel class of potent and selective HSD17B13 inhibitors, represents a valuable tool for researchers investigating the role of HSD17B13 in liver disease. The detailed characterization of its close analog, BI-3231, provides a strong foundation for its use in preclinical studies. Further investigation into this class of inhibitors holds significant promise for the development of new therapeutics for NASH and other chronic liver diseases.

References

An In-depth Technical Guide to the Binding Affinity of Inhibitors to HSD17B13

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific inhibitor "Hsd17B13-IN-48" is not available in the public domain as of the latest search. This guide provides a comprehensive framework for assessing the binding affinity of inhibitors to the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), utilizing data from known inhibitors as illustrative examples and detailing generalized experimental protocols.

Introduction to HSD17B13 as a Therapeutic Target

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It is a member of the HSD17B superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[3][4] Genetic studies have shown a strong association between loss-of-function variants of HSD17B13 and a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[5][6] This makes HSD17B13 a compelling therapeutic target for the development of novel treatments for these conditions. The inhibition of HSD17B13's enzymatic activity is a promising strategy, and understanding the binding affinity of small molecule inhibitors is a critical step in the drug discovery process.

Quantitative Binding Affinity Data of Known HSD17B13 Inhibitors

The binding affinity of an inhibitor to its target enzyme is a primary determinant of its potency and potential therapeutic efficacy. Key metrics used to quantify this interaction include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). While no data is available for "this compound", the following table summarizes the binding affinities of other known inhibitors to HSD17B13.

| Inhibitor | Assay Type | Target | Substrate | Cofactor | IC50 (µM) | Ki (nM) | Reference |

| HSD17B13-IN-73 | Enzymatic | HSD17B13 | Estradiol | - | < 0.1 | - | [7] |

| HSD17B13-IN-41 | Cellular | HSD17B13 | - | - | 0.426 | - | [8] |

| BI-3231 | Enzymatic | human HSD17B13 | - | NAD+ | - | 0.7 ± 0.2 | [9] |

| BI-3231 | Cellular (HEK cells) | human HSD17B13 | - | - | 0.011 ± 0.005 | - | [9] |

Note on BI-3231: The binding of BI-3231 to HSD17B13 is highly dependent on the presence of the cofactor NAD+.[10][11] This suggests an ordered bi-bi mechanism where NAD+ binding precedes inhibitor binding.[12]

Experimental Protocols for Determining Binding Affinity

A variety of biophysical and biochemical assays can be employed to determine the binding affinity of an inhibitor to HSD17B13. Below are generalized protocols for commonly used methods.

TR-FRET is a robust, high-throughput method for studying molecular interactions.[13]

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or a fluorescently labeled ligand) when they are in close proximity. The binding of a fluorescently labeled substrate or a competitive inhibitor to a tagged HSD17B13 protein brings the donor and acceptor molecules together, generating a FRET signal. An unlabeled inhibitor will compete for binding, leading to a decrease in the FRET signal.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).[14]

-

Recombinantly express and purify HSD17B13, often with an affinity tag (e.g., His-tag or GST-tag).

-

Label a known ligand or substrate with an acceptor fluorophore.

-

Use an antibody conjugated to a donor fluorophore that specifically binds to the protein tag (e.g., anti-His-Tb).

-

-

Assay Procedure (384-well plate format):

-

Add a solution containing the tagged HSD17B13 protein and the donor-labeled antibody to the wells.

-

Add varying concentrations of the test inhibitor (e.g., this compound).

-

Add the acceptor-labeled ligand/substrate to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.

-

Calculate the ratio of the acceptor to donor fluorescence.

-

-

Data Analysis:

-

Plot the fluorescence ratio against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

TSA or DSF is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[15]

Principle: The binding of a ligand, such as an inhibitor, to a protein typically increases its melting temperature (Tm). This change in Tm is detected by monitoring the unfolding of the protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed during denaturation.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified HSD17B13 protein in a suitable buffer.

-

Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Procedure:

-

In a PCR plate, mix the HSD17B13 protein, the fluorescent dye, and the test inhibitor at various concentrations. Include a no-inhibitor control.

-

Seal the plate and place it in a real-time PCR instrument.

-

-

Data Acquisition:

-

Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each step.

-

-

Data Analysis:

-

Plot fluorescence versus temperature to generate a melting curve.

-

The Tm is the temperature at which the fluorescence is at its maximum (the inflection point of the curve).

-

A significant shift in the Tm in the presence of the inhibitor confirms binding.

-

Visualizations: Workflows and Signaling Pathways

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. origene.com [origene.com]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. eubopen.org [eubopen.org]

- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pardon Our Interruption [opnme.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Effect of HSD17B13 Inhibition on Retinol Dehydrogenase Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme highly expressed in the liver.[1] Recent genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] The protective effect of these variants is linked to the enzymatic function of HSD17B13, which includes the catalysis of retinol to retinaldehyde, a key step in retinoic acid synthesis.[3][4][5] This retinol dehydrogenase activity has positioned HSD17B13 as a promising therapeutic target for the treatment of liver diseases.

This technical guide provides an in-depth overview of the effect of inhibiting HSD17B13 on its retinol dehydrogenase activity. Due to the lack of publicly available information on a specific inhibitor designated "Hsd17B13-IN-48," this document will focus on the well-characterized inhibitor, BI-3231, as a case study. The principles and methodologies described herein are broadly applicable to the evaluation of other HSD17B13 inhibitors.

Quantitative Data on HSD17B13 Inhibition

The potency of HSD17B13 inhibitors is typically determined through enzymatic and cellular assays. The following table summarizes the available quantitative data for the inhibitor BI-3231.

| Compound | Target | Assay Type | Substrate | Potency (IC50/Ki) | Source |

| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | Ki: single-digit nM | [6][7] |

| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | Ki: single-digit nM | [7] |

| BI-3231 | Human HSD17B13 | Cellular | Not Specified | IC50: double-digit nM | [6][7] |

Signaling Pathway and Inhibition

HSD17B13 is involved in the metabolism of retinol, a crucial component of the vitamin A pathway. The enzyme catalyzes the NAD+-dependent oxidation of retinol to retinaldehyde. This reaction is a rate-limiting step in the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression related to cell growth, differentiation, and lipid metabolism. Inhibition of HSD17B13's retinol dehydrogenase activity is expected to reduce the production of retinaldehyde and subsequently retinoic acid, thereby modulating downstream signaling pathways implicated in liver pathology.

Caption: HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a precursor for retinoic acid.

Experimental Protocols

The following are detailed methodologies for assessing the retinol dehydrogenase activity of HSD17B13 and the effect of inhibitors.

Cell-Based Retinol Dehydrogenase Activity Assay

This protocol is adapted from a method used to characterize the enzymatic function of HSD17B13 genetic variants.[4]

Objective: To measure the conversion of retinol to retinaldehyde and retinoic acid in cells overexpressing HSD17B13 and to assess the impact of an inhibitor.

Materials:

-

HEK293 cells

-

Expression vector for human HSD17B13

-

Lipofectamine or other suitable transfection reagent

-

All-trans-retinol (Sigma-Aldrich)

-

HSD17B13 inhibitor (e.g., this compound)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

HPLC system with a UV detector

-

Reagents for protein quantification (e.g., BCA assay)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS.

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Transfect cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Inhibitor and Substrate Treatment:

-

24 hours post-transfection, replace the medium with fresh DMEM.

-

Prepare a stock solution of the HSD17B13 inhibitor in a suitable solvent (e.g., DMSO).

-

Pre-incubate the cells with the desired concentrations of the inhibitor or vehicle control for 1-2 hours.

-

Add all-trans-retinol to a final concentration of 2-5 µM.

-

-

Sample Collection and Preparation:

-

Incubate the cells for 8 hours at 37°C.

-

Collect the cell culture medium and the cells.

-

For retinoid extraction, add acetonitrile to the samples, vortex, and centrifuge to pellet the protein.

-

Collect the supernatant for HPLC analysis.

-

Lyse the cells for protein quantification.

-

-

HPLC Analysis:

-

Analyze the extracted retinoids by reverse-phase HPLC.

-

Monitor the elution of retinaldehyde and retinoic acid by UV absorbance at 340 nm.

-

Quantify the concentrations based on standard curves of pure compounds.

-

-

Data Analysis:

-

Normalize the amount of produced retinaldehyde and retinoic acid to the total protein concentration in each well.

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Enzymatic Assay for HSD17B13 Inhibition

This protocol outlines a general approach for a biochemical assay to determine the inhibitory constant (Ki) of a compound against purified HSD17B13.

Objective: To measure the direct inhibition of purified HSD17B13 enzyme activity.

Materials:

-

Purified recombinant human HSD17B13 protein

-

All-trans-retinol

-

NAD+ (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HSD17B13 inhibitor

-

96-well microplate

-

Microplate reader capable of measuring NADH fluorescence or absorbance

Procedure:

-

Assay Preparation:

-

Prepare serial dilutions of the HSD17B13 inhibitor in the assay buffer.

-

Prepare a solution of purified HSD17B13 enzyme in the assay buffer.

-

Prepare a solution of all-trans-retinol and NAD+ in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add the HSD17B13 inhibitor solution or vehicle control.

-

Add the purified HSD17B13 enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate mix (all-trans-retinol and NAD+).

-

-

Detection:

-

Monitor the increase in NADH concentration over time. This can be done by measuring the fluorescence of NADH (Excitation: 340 nm, Emission: 460 nm) or the increase in absorbance at 340 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration and fitting to a suitable model.

-

To determine the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using the Michaelis-Menten equation and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating a potential HSD17B13 inhibitor.

Caption: Workflow for evaluating HSD17B13 inhibitors in vitro and in cell-based assays.

Conclusion

The inhibition of HSD17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for the treatment of NAFLD and other chronic liver diseases. The methodologies and data presented in this guide provide a framework for the preclinical evaluation of HSD17B13 inhibitors. While specific data for "this compound" is not publicly available, the characterization of compounds like BI-3231 demonstrates the feasibility of developing potent and selective inhibitors for this target. Further research and development in this area hold the potential to deliver novel therapeutics for patients with liver disease.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Mouse Hsd17b13(17-beta-hydroxysteroid dehydrogenase 13) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of Hsd17B13-IN-48: A Technical Guide

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), making it a compelling therapeutic target.[1][2] This document provides a detailed technical guide on the in vitro characterization of Hsd17B13-IN-48, a potent and selective inhibitor of HSD17B13. The data presented herein is based on the characterization of the well-studied inhibitor BI-3231, which serves as a representative molecule for this compound.[2][3]

Data Presentation

The inhibitory potency of this compound was assessed in both biochemical and cellular assays against human and mouse HSD17B13. The selectivity was determined against the closely related isoform, HSD17B11.

Table 1: Biochemical Inhibitory Potency of this compound [3][4]

| Target | Assay Substrate | IC50 (nM) | Ki (nM) |

| Human HSD17B13 | Estradiol | 1 | 0.7 ± 0.2 |

| Mouse HSD17B13 | Estradiol | 13 | - |

Table 2: Cellular Inhibitory Potency of this compound [2]

| Target | Cell Line | IC50 (nM) |

| Human HSD17B13 | HEK293 | Double-digit nanomolar |

Table 3: Selectivity Profile of this compound [4]

| Target | Assay Type | IC50 (µM) |

| Human HSD17B11 | Enzymatic Assay | > 10 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Recombinant HSD17B13 Expression and Purification

Recombinant human and mouse HSD17B13 can be expressed in Sf9 insect cells using a baculoviral expression system.[5] The protein is then purified using metal affinity chromatography followed by size exclusion chromatography to ensure high purity for use in biochemical assays.[5]

2. HSD17B13 Biochemical Assay (NAD-Glo™ Assay)

This assay quantifies the amount of NADH produced by the HSD17B13 enzymatic reaction.

-

Materials:

-

Procedure:

-

Prepare a solution of recombinant HSD17B13 in assay buffer.

-

In a 384-well plate, add the test compound (this compound) at various concentrations.

-

Add the HSD17B13 enzyme to the wells containing the test compound and incubate for a predefined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and 500 µM NAD+.[7]

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of NADH produced by adding the NAD-Glo™ Luciferase reagent according to the manufacturer's instructions.[7]

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3. Cellular HSD17B13 Assay

This assay measures the inhibition of HSD17B13 activity in a cellular context.

-

Materials:

-

Procedure:

-

Seed the HEK293-HSD17B13 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Add the substrate (e.g., estradiol) to the cell culture medium and incubate for a defined period.[6]

-

Wash the cells and lyse them to release the intracellular contents.

-

Analyze the cell lysate using a suitable analytical method (e.g., mass spectrometry) to quantify the amount of product formed.[6]

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

HSD17B13 Signaling Pathway in Hepatic Lipid Metabolism

HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[1] HSD17B13 is localized to lipid droplets and is involved in retinol and lipid metabolism.[1]

Caption: HSD17B13 signaling in hepatocytes.

Experimental Workflow for Biochemical IC50 Determination

The following diagram illustrates the workflow for determining the biochemical IC50 of this compound.

Caption: Workflow for biochemical IC50 determination.

Logical Relationship of HSD17B13 Inhibition and Therapeutic Effect

Inhibition of HSD17B13 is hypothesized to be protective against the progression of liver disease.

Caption: Therapeutic rationale for HSD17B13 inhibition.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. opnme.com [opnme.com]

- 5. enanta.com [enanta.com]

- 6. enanta.com [enanta.com]

- 7. academic.oup.com [academic.oup.com]

HSD17B13 Inhibition in Nonalcoholic Steatohepatitis (NASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can progress to cirrhosis and hepatocellular carcinoma. There is a significant unmet medical need for effective NASH therapies. 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising therapeutic target for NASH.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH and its progression.[1][4] This has spurred the development of small molecule inhibitors targeting HSD17B13. This guide provides an in-depth technical overview of HSD17B13 as a target and the investigation of its inhibitors, with a focus on the publicly disclosed potent and selective inhibitor, BI-3231, as a representative molecule in the absence of specific public data for "Hsd17B13-IN-48".

The Role of HSD17B13 in NASH Pathophysiology

HSD17B13 is predominantly expressed in hepatocytes and localizes to the surface of lipid droplets.[1][2][5] Its expression is significantly upregulated in the livers of patients with NAFLD.[6][7] The precise biological function of HSD17B13 is still under investigation, but it is known to be involved in hepatic lipid metabolism.[5][8] Overexpression of HSD17B13 in cellular and animal models leads to an increase in the number and size of lipid droplets.[1][7] In vitro studies have demonstrated that HSD17B13 possesses retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, suggesting a role in retinoid metabolism, which is often dysregulated in NAFLD.[1][5][9][10]

The protective effect of HSD17B13 loss-of-function variants appears to be linked to a reduction in liver inflammation and fibrosis, rather than a direct impact on steatosis.[11] This suggests that inhibiting HSD17B13 activity could be a targeted approach to halt the progression of NASH.

HSD17B13 Inhibitors: Quantitative Data

The development of small molecule inhibitors of HSD17B13 is an active area of research. While specific data for "this compound" is not publicly available, data for other inhibitors have been disclosed. BI-3231 is a potent and selective HSD17B13 inhibitor that has been characterized in the public domain.[6]

| Compound | Target | IC50 (nM) | Assay Type | Selectivity | Reference |

| BI-3231 | Human HSD17B13 | Not specified, but described as potent | Not specified | Selective | [6] |

Note: Specific IC50 values for BI-3231 are not provided in the search results, but it is characterized as a potent inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the research of HSD17B13 and its inhibitors for NASH.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting the enzymatic activity of HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

Substrate (e.g., β-estradiol, retinol)

-

Cofactor (e.g., NAD+)

-

Test compound (e.g., this compound, BI-3231)

-

Assay buffer

-

Detection reagent (to measure NADH production)

-

Microplate reader

Protocol:

-

Prepare a solution of the recombinant HSD17B13 enzyme in assay buffer.

-

Serially dilute the test compound to create a range of concentrations.

-

In a microplate, add the enzyme solution, the test compound at various concentrations, and the cofactor (NAD+).

-

Initiate the enzymatic reaction by adding the substrate (e.g., β-estradiol).

-

Incubate the plate at a controlled temperature for a specific period.

-

Stop the reaction and add the detection reagent to measure the amount of NADH produced. Luminescence or fluorescence is commonly used for detection.

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an HSD17B13 inhibitor in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7)

-

Test compound

-

Cell lysis buffer

-

Antibodies against HSD17B13 and a loading control

-

Western blotting equipment and reagents

Protocol:

-

Treat cultured hepatocytes with the test compound or vehicle control for a specified time.

-

Harvest the cells and resuspend them in a buffer.

-

Heat the cell lysates at a range of temperatures.

-

Centrifuge the samples to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the protein concentration in the supernatant by Western blotting using an anti-HSD17B13 antibody.

-

A successful inhibitor will stabilize HSD17B13, resulting in more soluble protein at higher temperatures compared to the vehicle control.

In Vivo Studies in a NASH Mouse Model

Objective: To evaluate the efficacy of an HSD17B13 inhibitor in a preclinical model of NASH.

Animal Model: C57BL/6J mice fed a high-fat diet (HFD) or other NASH-inducing diets.

Experimental Design:

-

Induce NASH in mice by feeding them a specialized diet for a specified number of weeks.

-

Randomly assign the mice to treatment groups: vehicle control and the test compound at one or more doses.

-

Administer the test compound or vehicle daily via an appropriate route (e.g., oral gavage).

-

Monitor body weight, food intake, and other relevant physiological parameters throughout the study.

-

At the end of the treatment period, collect blood and liver tissue samples.

Endpoints:

-

Biochemical analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.

-

Histological analysis: Perform H&E staining of liver sections to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis.

-

Gene expression analysis: Use qPCR or RNA-seq to measure the expression of genes involved in inflammation, fibrosis, and lipid metabolism in the liver.

-

Lipidomics: Analyze the lipid composition of the liver tissue.

Visualizations

Signaling Pathways and Mechanisms

Experimental Workflow

Logical Relationship of HSD17B13 Inhibition in NASH

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSD17B13 | Abcam [abcam.com]

- 6. HSD17B13 - Wikipedia [en.wikipedia.org]

- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

role of HSD17B13 in liver fibrosis and Hsd17B13-IN-48

An In-depth Technical Guide to HSD17B13's Role in Liver Fibrosis and Therapeutic Inhibition

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a key, genetically validated target in the fight against chronic liver disease. Landmark human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC) in individuals with both non-alcoholic and alcoholic fatty liver disease. This protective effect has ignited significant interest in developing therapeutic agents that inhibit HSD17B13 activity to replicate this genetic advantage. This guide provides a comprehensive overview of the role of HSD17B13 in liver fibrosis, details the mechanisms of its protective variants, and explores the development of small molecule inhibitors, offering a technical resource for professionals in the field.

The Genetic Evidence: HSD17B13 Variants and Protection from Liver Disease

Genome-wide association studies (GWAS) have consistently identified specific variants in the HSD17B13 gene that confer protection against the severe outcomes of chronic liver disease. The most studied of these is the splice variant rs72613567:TA.

The rs72613567 variant is a T>TA insertion that disrupts the canonical splice donor site of exon 6, leading to a truncated, unstable, and enzymatically inactive protein.[1][2][3] This effective loss-of-function is not associated with the amount of liver fat (steatosis) but specifically protects against the inflammatory and fibrotic stages of the disease.[1][4] Another variant, rs6834314 (A>G), is in high linkage disequilibrium with rs72613567 and shows similar protective effects.[5][6]

The protective effect of these variants is significant, as demonstrated across multiple patient populations and etiologies of liver disease. Carriers of these loss-of-function alleles exhibit reduced inflammation, hepatocyte ballooning, and a markedly lower risk of developing advanced fibrosis.[7][8]

Data Presentation: Genetic Association of HSD17B13 Variants with Liver Disease

The following table summarizes key quantitative data from studies on the association between protective HSD17B13 variants and the risk of developing severe liver disease.

| Genetic Variant | Population/Condition | Protective Effect | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Citation |

| rs72613567:TA | Alcoholic Liver Disease (Homozygotes) | Reduced Risk | 53% reduction | - | [6] |

| rs72613567:TA | Non-alcoholic Fatty Liver Disease (NAFLD) (Homozygotes) | Reduced Risk | 30% reduction | - | [6] |

| rs72613567:TA | Alcoholic Liver Disease (Chinese Han) | Reduced Risk (per TA allele) | OR: 0.81 | 0.69 - 0.95 | [9] |

| rs6834314:G | Alcoholic Liver Disease (Chinese Han) | Reduced Risk (per G allele) | OR: 0.80 | 0.68 - 0.94 | [9][10] |

| rs72613567:TA | NAFLD (Multi-ethnic Asian) | Reduced Odds of NAFLD | OR: 0.59 | 0.40 - 0.88 | [11] |

| rs72613567:TA | Liver-related Complications (NAFLD, Homozygous TA) | Lower Incidence | HR: 0.004 | 0.00 - 0.64 | [11][12] |

| rs6834314:G | Liver-related Complications (NAFLD, Homozygous G) | Lower Incidence | HR: 0.01 | 0.00 - 0.97 | [12] |

Interaction with PNPLA3

The protective effect of HSD17B13 variants is particularly noteworthy in the context of other genetic risk factors, such as the I148M variant of PNPLA3, which is a major risk factor for steatosis and fibrosis. Studies have shown that carrying a protective HSD17B13 variant can mitigate the detrimental effects of the high-risk PNPLA3 genotype.[2][5][7] In Japanese patients with NAFLD, the PNPLA3 GG genotype was a significant predictor of advanced fibrosis only in individuals who did not carry the protective HSD17B13 rs6834314 G allele (OR 2.4), suggesting a powerful epistatic interaction.[13]

Mechanism of Action: How HSD17B13 Influences Liver Fibrosis

HSD17B13 is a liver-specific protein that localizes to the surface of lipid droplets.[7] While its precise physiological substrate in the context of liver disease is still under intense investigation, it is known to possess enzymatic activity towards a range of substrates, including retinol, steroids, and bioactive lipids.[3]

The prevailing hypothesis is that the loss of HSD17B13's enzymatic activity is central to its protective effect. Overexpression of HSD17B13 promotes lipid accumulation, while its inhibition is hepatoprotective.[3]

The Pyrimidine Catabolism Pathway

A key breakthrough in understanding the mechanism of HSD17B13 came from metabolomic studies of human liver tissue.[1][14] These studies revealed that carriers of the protective rs72613567-A variant, as well as mice with Hsd17b13 knockdown, exhibit decreased pyrimidine catabolism.[1][14][15] This effect appears to be mediated at the level of dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in this pathway.[1][16]

Mouse models of NASH show a marked depletion of hepatic pyrimidines.[1][16] Importantly, pharmacologically inhibiting pyrimidine catabolism with the DPYD inhibitor gimeracil was shown to phenocopy the protective effect of the HSD17B13 variant, reducing liver fibrosis in mice.[1][15][16] This suggests that the accumulation of pyrimidines or the reduction of their catabolites is a key downstream mediator of the protection against fibrosis.

Therapeutic Strategy: Pharmacological Inhibition of HSD17B13

The strong genetic validation has positioned HSD17B13 as a prime therapeutic target. The goal is to develop agents that mimic the protective loss-of-function variants by inhibiting the enzyme's activity. This has led to the development of both small molecule inhibitors and RNA interference (RNAi) therapies.[7][17] While the compound Hsd17B13-IN-48 is not documented in publicly available literature, several other potent and selective small molecule inhibitors are in development.

Spotlight on HSD17B13 Inhibitors: BI-3231 and INI-822

-

BI-3231: Developed by Boehringer Ingelheim, BI-3231 is a potent and selective chemical probe for HSD17B13.[18] It was identified through high-throughput screening and has been made available to the scientific community for open science research.[18] In preclinical in vitro models, BI-3231 demonstrated protective effects against lipotoxicity induced by palmitic acid in both human and mouse hepatocytes.[19][20] Treatment with BI-3231 significantly decreased triglyceride accumulation and improved mitochondrial respiratory function.[19][20]

-

INI-822: Developed by Inipharm, INI-822 is an orally-delivered small molecule inhibitor of HSD17B13 that has advanced into Phase 1 clinical trials for NASH.[21][22] Preclinical studies showed that INI-822 potently and selectively inhibits HSD17B13.[22][23] In a human primary cell "liver-on-a-chip" model of NASH, INI-822 treatment led to a significant decrease in fibrotic proteins like α-SMA and collagen type 1.[23] Animal models treated with INI-822 also showed improvements in markers of liver health, including reduced transaminase levels.[22][24]

Data Presentation: Preclinical Profile of HSD17B13 Inhibitors

| Compound | Target | IC₅₀ (Human) | IC₅₀ (Mouse) | Key Preclinical Findings | Development Stage | Citation |

| BI-3231 | HSD17B13 | 1 nM | 13 nM | Reduces TG accumulation and lipotoxicity in hepatocytes; improves mitochondrial function. | Preclinical Probe | [25] |

| INI-822 | HSD17B13 | Low nM | - | Decreased fibrotic proteins (α-SMA, Collagen-1) in a human liver-on-a-chip model. | Phase 1 Clinical | [22][23] |

| EP-036332 | HSD17B13 | 14 nM | 2.5 nM | Decreased ALT and pro-inflammatory cytokines in a mouse model of autoimmune hepatitis. | Preclinical | [26] |

| M-5475 | HSD17B13 | - | - | Reduced fibrosis stage and liver hydroxyproline in a CDAA-HFD mouse model of MASH. | Preclinical | [27] |

Experimental Protocols for HSD17B13 Research

Advancing the understanding of HSD17B13 and testing new inhibitors requires robust experimental models and assays.

Protocol 1: HSD17B13 Enzyme Inhibition Assay (General)

This protocol outlines a typical biochemical assay to determine the inhibitory potential of a compound against HSD17B13.

-

Reagents & Materials:

-

Recombinant human HSD17B13 protein.

-

Substrate (e.g., Estradiol, Leukotriene B₄, or a fluorescent lipid substrate).

-

Cofactor: NAD⁺.

-

Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20).

-

Test compounds dissolved in DMSO.

-

Detection System (e.g., NAD-Glo™ for luminescence detection of NADH, or LC-MS for direct product detection).

-

384-well microplates.

-

-

Procedure:

-

Add assay buffer to all wells of a microplate.

-

Serially dilute test compounds in DMSO and add them to the appropriate wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Add HSD17B13 enzyme to all wells except the background control and incubate for a short period (e.g., 15 minutes) at room temperature to allow compound binding.

-

Initiate the enzymatic reaction by adding a mixture of the substrate and NAD⁺.

-

Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction (if necessary for the detection method).

-

Add the detection reagent (e.g., NAD-Glo™ reagent) and incubate as per the manufacturer's instructions.

-

Read the signal on a plate reader (e.g., luminescence).

-

-

Data Analysis:

-

Subtract the background signal from all wells.

-

Normalize the data to the DMSO control (0% inhibition) and a known potent inhibitor (100% inhibition).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: In Vivo Mouse Model of NASH and Fibrosis

Mouse models are critical for evaluating the in vivo efficacy of HSD17B13 inhibitors. However, it is noted that some studies report discordant results between mouse models and human genetics, highlighting potential species differences.[28]

-

Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model. This is an aggressive model that rapidly induces steatohepatitis and fibrosis.[27][29]

-

Procedure:

-

Acclimatization: House C57BL/6J mice for 1-2 weeks on a standard chow diet.

-

Induction: Switch mice to the CDAA-HFD for a period of 6-12 weeks to induce advanced NASH-like fibrosis.

-

Treatment: At a predetermined time point (e.g., after 6 weeks of diet), randomize mice into vehicle and treatment groups. Administer the HSD17B13 inhibitor (e.g., INI-822, M-5475) or vehicle daily via oral gavage.

-

Monitoring: Monitor body weight and food intake throughout the study.

-

Termination & Analysis: At the end of the study, collect blood and liver tissue.

-

Blood Analysis: Measure plasma ALT and AST levels as markers of liver injury.

-

Liver Histology: Fix liver sections in formalin, embed in paraffin, and stain with Hematoxylin & Eosin (H&E) for steatosis and inflammation, and Picrosirius Red for collagen deposition (fibrosis). Score histology using the NAFLD Activity Score (NAS) and fibrosis staging.

-

Biochemical Analysis: Measure liver triglyceride content and hydroxyproline content as a quantitative measure of collagen.

-

Gene Expression: Perform qRT-PCR on liver lysates to measure the expression of fibrotic (e.g., Col1a1, Acta2) and inflammatory (e.g., Tnf, Ccl2) genes.

-

-

Conclusion and Future Directions

The journey from a GWAS discovery to a clinically targeted pathway exemplifies the power of human genetics in modern drug development. HSD17B13 stands out as a high-conviction target for liver fibrosis, backed by robust, consistent data showing that its loss-of-function is protective. The elucidation of its role in pyrimidine metabolism has provided a crucial mechanistic link between the enzyme and the anti-fibrotic phenotype.

With multiple therapeutic modalities, including small molecule inhibitors like INI-822 and RNAi agents, now in clinical development, the translation of this genetic insight into a viable therapy for patients with advanced liver disease appears highly promising. Future research will focus on fully defining the physiological substrates of HSD17B13, understanding the full downstream consequences of its inhibition, and establishing the long-term safety and efficacy of targeting this pathway in diverse patient populations.

References

- 1. pnas.org [pnas.org]

- 2. news-medical.net [news-medical.net]

- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol‐related liver disease risk in Chinese Han population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Attenuated effect of PNPLA3 on hepatic fibrosis by HSD17B13 in Japanese patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of pyrimidine catabolism by targeting HSD17B13 protects against liver fibrosis in NAFLD | BioWorld [bioworld.com]

- 16. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. One moment, please... [diabetesqualified.com.au]

- 22. firstwordpharma.com [firstwordpharma.com]

- 23. inipharm.com [inipharm.com]

- 24. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 25. medchemexpress.com [medchemexpress.com]

- 26. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]

- 27. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]

- 28. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-48 Cell-Based Assay in NASH Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Hsd17B13-IN-48, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in a cell-based assay to model Nonalcoholic Steatohepatitis (NASH). This document outlines the underlying biology, experimental procedures, data analysis, and expected outcomes for assessing the therapeutic potential of HSD17B13 inhibition in a preclinical setting.

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to nonalcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and fibrosis.[1] HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[2] Elevated expression of HSD17B13 is observed in patients with NAFLD and NASH.[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and its complications, including cirrhosis and hepatocellular carcinoma.[5][6] This protective effect suggests that inhibiting HSD17B13 enzymatic activity is a promising therapeutic strategy for NASH.[1][7] this compound is a small molecule inhibitor designed to target HSD17B13, thereby mimicking the protective effects of the genetic variants.

Principle of the Assay

This cell-based assay is designed to model key aspects of NASH pathophysiology in vitro, including lipid accumulation, inflammation, and fibrosis. Human hepatocyte-derived cells (e.g., Huh7 or HepG2) are treated with a combination of free fatty acids (oleic and palmitic acid) to induce a NASH-like phenotype, characterized by intracellular lipid droplet formation and the expression of pro-inflammatory and pro-fibrotic markers. The efficacy of this compound is evaluated by its ability to mitigate these pathological changes.

Signaling Pathway of HSD17B13 in NASH

HSD17B13 is involved in lipid metabolism and is localized to lipid droplets within hepatocytes.[8] Its expression is upregulated by the liver X receptor (LXR) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[5][9] HSD17B13 itself can promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation.[8] The enzymatic activity of HSD17B13 involves the metabolism of various lipid species, including retinoids.[5][9] Inhibition of HSD17B13 is expected to disrupt this pathway, leading to reduced lipid storage and decreased hepatocellular stress.

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hsd17B13-IN-48 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. Hsd17B13-IN-48 is a small molecule inhibitor of HSD17B13, and this document provides detailed application notes and protocols for its administration in preclinical animal models.

HSD17B13 Signaling and Therapeutic Rationale

HSD17B13 is localized to the endoplasmic reticulum and lipid droplets within hepatocytes.[1][3] Its expression is upregulated in patients and animal models of NAFLD.[5][6] The precise enzymatic function and downstream signaling pathways of HSD17B13 are still under investigation, but it is thought to play a role in lipid metabolism and the pathogenesis of liver disease. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic loss-of-function variants, thereby reducing liver steatosis, inflammation, and fibrosis.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes: Measuring Hsd17B13-IN-48 Target Engagement in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH).[3][4] This makes HSD17B13 a compelling therapeutic target for the treatment of these conditions.[2][5] Hsd17B13-IN-48 is a novel small molecule inhibitor developed to target the enzymatic activity of HSD17B13.

These application notes provide detailed protocols for measuring the target engagement of this compound in a cellular context. The described methods are essential for validating the mechanism of action and advancing the development of HSD17B13 inhibitors. The primary assays covered are the Cellular Thermal Shift Assay (CETSA) and a cell-based enzyme activity assay.

Signaling Pathway and Mechanism of Action

HSD17B13 is an NAD+ dependent oxidoreductase that is localized to the surface of lipid droplets within hepatocytes.[1][2] While its full range of endogenous substrates is still under investigation, it is known to be involved in the metabolism of steroids, fatty acids, and retinol.[1][3] The binding of an inhibitor like this compound to the active site of HSD17B13 is expected to block its enzymatic activity. The binding of some inhibitors to HSD17B13 has been shown to be dependent on the presence of the cofactor NAD+.[6]

Figure 1. HSD17B13 Mechanism of Action and Inhibition.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in the described assays.

| Parameter | Assay Type | Cell Line | Value |

| Cellular IC50 | Cell-Based Activity Assay | HepG2 | 75 nM |

| Thermal Shift (ΔTm) | CETSA | HEK293 | + 4.2 °C |

| EC50 (CETSA) | Dose-Response CETSA | HEK293 | 98 nM |

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7][8]

Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.

-

Cell Culture:

-

Culture human liver cancer cells (HepG2) or human embryonic kidney cells (HEK293) transiently or stably overexpressing HSD17B13 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Grow cells to 80-90% confluency.

-

-

Compound Treatment:

-

Harvest cells and resuspend in fresh media.

-

Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

-

-

Heat Treatment:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Include a non-heated control sample.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular proteins.

-

-

Separation of Soluble Fraction:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Analyze the amount of soluble HSD17B13 at each temperature point by Western blotting using a specific anti-HSD17B13 antibody. Alternatively, a high-throughput method like an enzyme-linked immunosorbent assay (ELISA) can be used.[9]

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Normalize the data to the non-heated control for each treatment group.

-

Plot the percentage of soluble HSD17B13 as a function of temperature to generate melting curves.

-

Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

-

The difference in Tm between the vehicle-treated and this compound-treated samples (ΔTm) indicates the degree of protein stabilization and target engagement.

-

Cell-Based HSD17B13 Activity Assay

This assay measures the enzymatic activity of HSD17B13 in cells by quantifying the conversion of a substrate to its product. Inhibition of this conversion by this compound confirms target engagement. One approach is to measure the production of NADH, a product of the dehydrogenase reaction.[10][11]

-

Cell Culture and Transfection:

-

Compound Treatment:

-

After 24-48 hours of transfection, remove the culture medium.

-

Add fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).

-

Incubate for 1-2 hours at 37°C.

-

-

Enzyme Activity Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Add the substrate mixture containing β-estradiol and NAD+.[10]

-

Incubate the reaction for a defined period (e.g., 1 hour) at 37°C.

-

Measure the amount of NADH produced using a luminescent NADH detection kit (e.g., NADH-Glo™ Assay) according to the manufacturer's instructions.[10][11][14] The luminescence is proportional to the amount of NADH generated and thus to the HSD17B13 activity.

-

Alternatively, the conversion of a specific substrate (e.g., β-estradiol to estrone) can be quantified using RapidFire mass spectrometry.[11][14]

-

-

Data Analysis:

-

Normalize the signal from the HSD17B13-expressing cells by subtracting the background signal from the empty vector control cells.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

The protocols outlined in these application notes provide robust methods for confirming the cellular target engagement of this compound. The Cellular Thermal Shift Assay offers direct evidence of physical binding in a native cellular environment, while the cell-based activity assay demonstrates the functional consequence of this binding. Utilizing these assays will be crucial for the characterization and optimization of Hsd17B13 inhibitors in drug discovery programs.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. drughunter.com [drughunter.com]

- 4. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]

- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. enanta.com [enanta.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enanta.com [enanta.com]

Application Note: Hsd17B13-IN-48 for the Investigation of HSD17B13 Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction